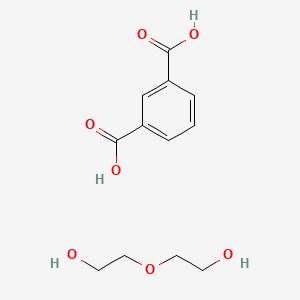![molecular formula C12H12N2O B14599414 6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 60811-37-2](/img/structure/B14599414.png)
6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the quinazolinone family, known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of anthranilamide derivatives with appropriate aldehydes or ketones. One common method includes the use of graphene oxide nanosheets as a catalyst in an aqueous medium, which facilitates the reaction at room temperature . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazolinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit a range of biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise in modulating biological pathways, making it a candidate for drug development.
Medicine: It exhibits anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Industry: Its derivatives are used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), which are enzymes involved in inflammation and blood pressure regulation . By inhibiting these enzymes, the compound exerts its anti-inflammatory and anti-hypertensive effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(3H)-one: Similar in structure but lacks the pyrrolo ring.
Quinazolin-4(3H)-one: Another related compound with a simpler structure.
9-Oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene: A derivative with similar biological activities
Uniqueness
6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit both COX-2 and sEH makes it a valuable compound for therapeutic applications .
Properties
CAS No. |
60811-37-2 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H12N2O/c1-8-4-5-9-10(7-8)13-11-3-2-6-14(11)12(9)15/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
IUGUBLUQUNSUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N3CCCC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14599331.png)
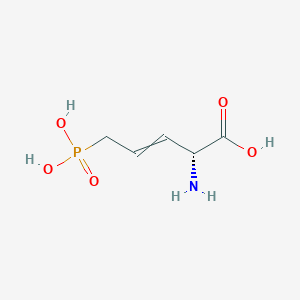

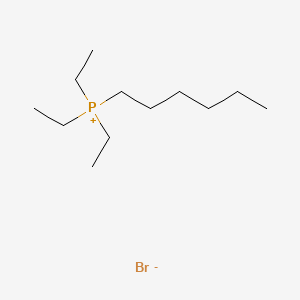
![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)
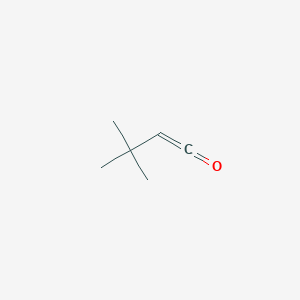
![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)
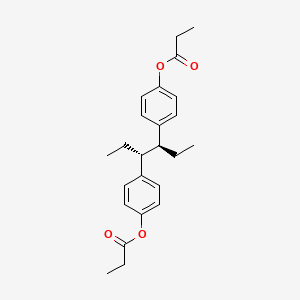
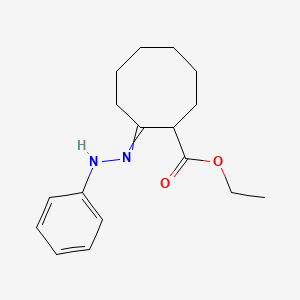

![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)
